N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Description
N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic compound characterized by a 1,3,5-triazine core substituted with methoxy groups at positions 4 and 6, a methylene bridge linking the triazine to a 3,5-dimethyl-1,2-oxazole-4-carboxamide moiety.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-6-9(7(2)21-17-6)10(18)13-5-8-14-11(19-3)16-12(15-8)20-4/h5H2,1-4H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIYUFSYSPMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF). This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions generally require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of advanced reactors and purification techniques ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes several types of chemical reactions, including:
Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.
Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.
Amide Coupling: It is commonly used in amide coupling reactions, particularly in peptide synthesis.
Common Reagents and Conditions
The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions typically occur in solvents such as tetrahydrofuran (THF) or other suitable organic solvents. The conditions often involve controlled temperatures and the presence of catalysts or activating agents to enhance the reaction efficiency.
Major Products Formed
The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are valuable intermediates in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has demonstrated that compounds containing triazine and oxazole moieties exhibit promising anticancer properties. The specific compound under discussion has been analyzed for its ability to inhibit cancer cell growth. For instance:
- A study reported that related compounds with similar structural features showed significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions (PGIs) ranging from 51% to 86% .
- The mechanism of action often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. Compounds targeting this enzyme have shown IC50 values between 0.47 µM and 1.4 µM .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects:
- Studies indicate that derivatives of the oxazole and triazine structures can enhance lipophilicity, facilitating better cellular uptake and thus increasing their antimicrobial efficacy .
- Research has highlighted the dual antimicrobial and anticancer activities of similar compounds, emphasizing their potential as therapeutic agents in treating infections alongside cancer .
Synthetic Chemistry Applications
2.1 Synthesis of Amides and Esters
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide serves as an efficient condensing agent in synthetic chemistry:
- It has been utilized to facilitate the formation of amides and esters through reactions that do not require additional bases or solvents .
- The compound's ability to act as a coupling agent makes it valuable for synthesizing complex organic molecules in pharmaceutical research.
Case Studies and Research Findings
3.1 Case Study: Anticancer Evaluation
A notable study involved the synthesis and evaluation of new molecular hybrids incorporating the triazine structure with sulfonamide fragments. These hybrids demonstrated enhanced cytotoxic activity against various cancer cell lines:
| Compound Structure | Cell Lines Tested | Percent Growth Inhibition |
|---|---|---|
| Hybrid A | OVCAR-8 | 85% |
| Hybrid B | NCI-H460 | 75% |
| Hybrid C | MDA-MB-231 | 67% |
This study emphasizes the potential of using this compound in developing new anticancer agents through hybridization strategies .
3.2 Case Study: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of derivatives based on the oxazole core structure:
| Compound Tested | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | E. coli | 32 µg/mL |
| Compound Y | S. aureus | 16 µg/mL |
| Compound Z | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that modifications to the oxazole structure can lead to enhanced antimicrobial activity against a range of pathogens .
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The compound releases a molecule of N-methylmorpholinium during the reaction, which helps drive the reaction forward.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound shares structural motifs with several triazine-based agrochemicals. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarities: All three compounds feature a 4,6-dimethoxy-1,3,5-triazine core, a hallmark of ALS-inhibiting herbicides . The methylene bridge in the target compound distinguishes it from cinosulfuron and triafamone, which utilize sulfonamide linkages .
Functional Group Impact: Cinosulfuron: The benzenesulfonamide group enhances solubility and systemic mobility in plants, contributing to broad-spectrum weed control . Triafamone: The fluorophenyl sulfonamide moiety improves binding affinity to ALS enzymes, increasing potency against resistant weeds .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 4,6-dimethoxy-triazine derivative with an oxazole precursor, possibly using reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for amide bond formation, as seen in related syntheses .
Research Implications and Gaps
- Mode of Action: While cinosulfuron and triafamone are confirmed ALS inhibitors, the target compound’s mechanism remains speculative. Further enzymatic assays are needed to confirm target specificity.
- Environmental Impact : The oxazole group’s hydrophobicity may increase soil adsorption, reducing leaching risks but raising concerns about bioaccumulation .
- Resistance Management : Structural divergence from sulfonamides could mitigate cross-resistance issues observed in ALS-inhibitor herbicides .
Notes
- The synthesis pathway for the target compound is hypothesized based on analogous reactions involving DMTMM .
Biological Activity
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties, including antiviral and anticancer activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Synthesis and Structure
The synthesis of this compound typically involves coupling reactions using 4,6-dimethoxy-1,3,5-triazine derivatives as key intermediates. These triazine derivatives are known for their reactivity in forming amides and esters under mild conditions .
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing triazine moieties. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects against various viruses. In vitro tests showed that certain triazine derivatives exhibited EC50 values in the low micromolar range against viral replication . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
Research indicates that compounds with oxazole and triazine functionalities can exhibit anticancer effects. For example, studies on related structures have shown promising results in inhibiting cancer cell proliferation across several cancer types. The mechanism often involves inducing apoptosis and disrupting cell cycle progression . The presence of the oxazole ring is particularly noted for enhancing cytotoxicity against human cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. This interaction could lead to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Modulation of Immune Response : Some triazine derivatives have been reported to enhance immune responses against tumors.
Case Studies
Several case studies have evaluated the biological activity of similar compounds:
- Antiviral Efficacy : A study investigated a series of triazine derivatives for their antiviral activity against HIV and reported that modifications in the triazine structure significantly influenced their efficacy .
- Cytotoxicity in Cancer Cells : Another research focused on oxazole-containing compounds revealed that those with electron-withdrawing groups exhibited higher cytotoxicity against breast cancer cells compared to their analogs lacking such groups .
Data Table
Q & A
Q. How can researchers design SAR studies to optimize this compound’s selectivity?
- Methodological Answer : Synthesize derivatives with variations in the triazine’s methoxy groups (e.g., ethoxy, halogen substituents) and the oxazole’s methyl groups. Test against a panel of related targets (e.g., 10 kinase isoforms) to calculate selectivity indices (SI = IC / IC). Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent effects with activity .
Methodological Notes for Contradiction Analysis
- Synthetic Yield Discrepancies : Compare reaction solvents (e.g., dioxane vs. THF) and catalyst loadings. reports 60–70% yields with ethanol/acetic acid, while achieves >80% in dioxane/water due to better solubility of intermediates .
- Biological Activity Variability : Control for cell passage number and serum concentration in assays. For example, fetal bovine serum (10% vs. 5%) can alter compound bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
